molecular formula C28H21ClFN3O4 B14166028 N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide CAS No. 1219380-73-0

N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide

Cat. No.: B14166028
CAS No.: 1219380-73-0
M. Wt: 517.9 g/mol
InChI Key: REQIYZZZVKWZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex tetracyclic structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as 5-chloro-2-methoxyaniline and 4-fluorobenzoyl chloride, followed by cyclization and amide formation reactions under controlled conditions. Common reagents used in these reactions include strong acids, bases, and catalysts to facilitate the formation of the tetracyclic core.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[86002,7

    Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of novel compounds with unique properties.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include targeting specific diseases or conditions based on its molecular structure.

    Industry: The compound’s unique properties may make it useful in the development of advanced materials or chemical processes.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide may include other tetracyclic amides with different substituents. Examples could be:

  • N-(5-chloro-2-methoxyphenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-14-(4-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and tetracyclic structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1219380-73-0

Molecular Formula

C28H21ClFN3O4

Molecular Weight

517.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide

InChI

InChI=1S/C28H21ClFN3O4/c1-37-21-11-6-16(29)14-20(21)31-26(34)25-23-22(24-19-5-3-2-4-15(19)12-13-32(24)25)27(35)33(28(23)36)18-9-7-17(30)8-10-18/h2-14,22-25H,1H3,(H,31,34)

InChI Key

REQIYZZZVKWZGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=C(C=C6)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.